REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[ClH:12].OO.[OH-].[Na+]>>[ClH:12].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:9])([F:10])[F:11] |f:3.4,5.6|
|
Name
|
|
Quantity
|
161.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1232 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
113.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
81 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
29° C
|
Type
|
DISTILLATION
|
Details
|
the contents steam distilled
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(C=CC=C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |